(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane
Overview
Description
“(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane” is a chemical compound with the molecular formula C19H17D5ClNO4. It is an isotopic labelled intermediate in the synthesis of Reboxetine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the following IUPAC Name: 2-chloro-N-[2-hydroxy-3-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-3-phenylpropyl]acetamide . The Canonical SMILES representation is: CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CNC(=O)CCl)O .Physical and Chemical Properties Analysis
This compound is soluble in Dichloromethane, Ethyl Acetate, and Methanol . It appears as a white solid . The molecular weight is 368.87 .Scientific Research Applications
Synthesis of Optically Active Compounds
The compound has been utilized in the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution. This involves the optical resolution of its racemic structures using various resolving agents to afford enantiomerically pure forms. These forms are essential in synthesizing compounds with specific optical activity, crucial in pharmaceuticals for their efficacy and safety profiles. The process demonstrates the compound's role in facilitating the synthesis of optically active molecules, contributing significantly to chiral chemistry and the development of new drugs (Shiraiwa et al., 2003; Shiraiwa et al., 2006).
Advancement in Enantioselective Synthesis
The compound's structural features facilitate the enantioselective synthesis of important biochemical precursors. For instance, its derivatives have been used in synthesizing specific enantiomers of β-hydroxy acids, showcasing its pivotal role in producing chiral building blocks for further chemical transformations. This application underscores the compound's versatility and significance in synthesizing complex molecules with high enantiomeric purity, essential for the pharmaceutical industry (Zhao et al., 2014).
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-3-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-3-phenylpropyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-2-24-16-10-6-7-11-17(16)25-19(14-8-4-3-5-9-14)15(22)13-21-18(23)12-20/h3-11,15,19,22H,2,12-13H2,1H3,(H,21,23)/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLKMZSFXPAVNG-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CNC(=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC(C2=CC=CC=C2)C(CNC(=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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